(Z)-2-((2,4,5-trimethoxybenzylidene)amino)benzoic acid
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Description
(Z)-2-((2,4,5-trimethoxybenzylidene)amino)benzoic acid is a useful research compound. Its molecular formula is C17H17NO5 and its molecular weight is 315.325. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Preconditioning and Metabolic Effects
One study explored the pharmacological preconditioning effects of Trimetazidine, a compound with structural features similar to the trimethoxybenzylidene moiety, highlighting its potential in increasing cellular tolerance to ischemia via adenosine mediation (Blardi Patrizia et al., 2002). This suggests a possible area of research for (Z)-2-((2,4,5-trimethoxybenzylidene)amino)benzoic acid in the context of ischemic preconditioning and cardiovascular protection.
Detoxification and Metabolism
Another relevant study focused on the metabolism and detoxification of benzoic acid, illustrating how it is detoxified through glycine conjugation to form hippuric acid, which does not deplete glycine but is supplemented by glycine regeneration (Cindy Irwin et al., 2016). This could hint at potential metabolic pathways and detoxification mechanisms relevant to the this compound molecule, given its benzoic acid component.
Properties
IUPAC Name |
2-[(2,4,5-trimethoxyphenyl)methylideneamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-14-9-16(23-3)15(22-2)8-11(14)10-18-13-7-5-4-6-12(13)17(19)20/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMVZDOFIVRQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NC2=CC=CC=C2C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.